
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol .
Mechanism of Action
Target of Action
Benzoxazepine derivatives have been evaluated for their anticancer properties in breast cancer cells , suggesting potential targets within cancer-related pathways.
Mode of Action
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase in breast cancer cells , which could be a potential mode of action for this compound.
Biochemical Pathways
Given its potential anticancer activity, it may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
In terms of cellular effects, some benzoxazepine derivatives, which could include 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammatory pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in downstream effects on gene expression and cellular function. Additionally, this compound may induce conformational changes in target proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, this compound may affect the activity of other metabolic enzymes, leading to alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, which are then cyclized to produce the desired benzoxazepine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave heating or catalytic cyclization processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied for its potential therapeutic properties. It exhibits activity against various diseases due to its interaction with biological targets.
- Anticancer Activity : Research indicates that derivatives of benzoxazepine can induce cell cycle arrest in cancer cells. Specifically, studies have shown that this compound demonstrates cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) by influencing pathways related to apoptosis and cell cycle regulation.
Cell Line | Cytotoxicity Observed | Mechanism of Action |
---|---|---|
MCF-7 | High | Induces G2/M phase arrest |
MDA-MB-231 | Moderate | Alters apoptosis pathways |
Enzyme Inhibition Studies
The compound serves as a probe in biological assays to study enzyme activity and receptor interactions. Its structural similarity to biologically active molecules allows it to inhibit specific enzymes involved in metabolic pathways.
- Cytochrome P450 Interaction : this compound interacts with cytochrome P450 enzymes, affecting the metabolism of various drugs.
Neurological Research
Research has indicated that benzoxazepine derivatives possess central nervous system (CNS) activity. The compound's ability to modulate neurotransmitter systems makes it a candidate for studying CNS disorders.
- Potential Applications : Preliminary studies suggest that it may be effective in drug discovery targeting conditions such as anxiety and depression due to its influence on neurotransmitter receptors .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazepine derivatives and evaluated their anticancer properties against breast cancer cell lines. The results showed that this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
A biochemical assay demonstrated that this compound inhibited the activity of specific kinases involved in cell signaling pathways. This inhibition was linked to altered cellular metabolism and proliferation rates in treated cells.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within the pharmaceutical industry. Its versatility as a scaffold for synthesizing various heterocyclic compounds allows for the development of new drugs with enhanced efficacy and safety profiles.
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine
- 2,3,4,5-Tetrahydro-1,4-benzodiazepine
- 1,4-Benzoxazepin-2-one derivatives
Comparison: Compared to these similar compounds, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzoxazepine derivatives .
Biological Activity
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- Structural Characteristics : The compound features a benzoxazepine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells (e.g., MCF-7 and MDA-MB-231) and influence apoptosis pathways.
Key Findings :
- Cell Cycle Regulation : The compound affects pathways related to cell cycle regulation and apoptosis.
- Cytotoxicity : It demonstrates potent cytotoxic effects against both benign and metastatic breast cancer cells.
Biochemical Interactions
This compound interacts with several enzymes and proteins:
- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes involved in drug metabolism.
- Signaling Pathways : It modulates the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and differentiation.
Study on Cytotoxic Activity
A study assessed the cytotoxic effects of various benzoxazepine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited high cytotoxicity against several tumor types including:
- MDA-MB-231 (breast adenocarcinoma)
- COLO201 (human colorectal adenocarcinoma)
- HepG2 (human hepatocellular carcinoma)
The cytotoxicity was evaluated using the MTT assay over a 72-hour incubation period .
Comparative Analysis of Derivatives
A comparative study highlighted the structural variations within benzoxazepine derivatives. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | Bromination at position 8 | Potential neuroprotective properties |
This compound | Methyl group at position 3 | Anticancer activity |
This table illustrates how structural modifications can significantly influence biological activity.
Properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDNTHNWRNSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-46-4 | |
Record name | 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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